2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate is a chemical compound that belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This compound features a phenyl group attached to a 1,2,4-oxadiazole ring, which is further linked to an ethanamine moiety. The hydrochloride hydrate form indicates that the compound is a salt with water molecules associated with it.
The synthesis and characterization of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate have been explored in various studies focusing on the broader category of oxadiazole derivatives. These studies highlight the potential of oxadiazoles as antimicrobial and anti-infective agents, showcasing their relevance in medicinal chemistry .
This compound can be classified as:
The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate typically involves several steps:
The synthesis may employ various techniques such as refluxing in organic solvents or utilizing microwave irradiation to enhance reaction rates and yields. Reaction conditions such as temperature and time are critical for optimizing product formation .
Key structural data include:
The compound can undergo various chemical reactions typical for amines and oxadiazoles:
Reactions involving this compound often require careful control of conditions such as pH and temperature to ensure selectivity and yield .
The mechanism of action for compounds like 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate typically involves interaction with biological targets such as enzymes or receptors. The oxadiazole ring may contribute to binding affinity through hydrogen bonding or π-stacking interactions.
Research has indicated that derivatives of oxadiazoles exhibit antimicrobial activity by disrupting microbial cell wall synthesis or inhibiting metabolic pathways essential for pathogen survival .
Relevant data include:
The compound has potential applications in:
The medicinal chemistry journey of 1,2,4-oxadiazoles began in 1884 with the pioneering synthesis by Tiemann and Krüger, who originally classified these structures as "azoximes" or "furo[ab]diazoles" [1] [9]. Despite this early discovery, significant pharmacological interest emerged nearly eight decades later when researchers observed their unique photochemical rearrangements to other heterocyclic systems [1]. The first therapeutic application materialized in the 1960s with Oxolamine (Fig. 1), a cough suppressant that became the first-in-class commercial drug containing the 1,2,4-oxadiazole ring [1]. This breakthrough demonstrated the scaffold's drug-like properties and ignited sustained research interest.
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Development
Year | Milestone | Significance |
---|---|---|
1884 | Initial synthesis by Tiemann & Krüger | Foundation of oxadiazole chemistry |
1940s | Commencement of biological activity studies | Exploration of therapeutic potential |
1960 | Introduction of Oxolamine | First commercial drug application |
2011 | Isolation of Phidianidines A & B | Discovery of natural 1,2,4-oxadiazoles |
2020s | Multitarget anti-Alzheimer agents | Modern therapeutic applications |
The 2011 discovery of naturally occurring 1,2,4-oxadiazoles represented a pivotal advancement. Carbone et al. isolated phidianidines A and B from the sea slug Phidiana militaris, revealing significant biological activities including selective binding to central nervous system targets (dopamine transporter and μ-opioid receptor) and cytotoxic activity against tumor cell lines (C6, HeLa, CaCo-2) [1] [9]. This demonstrated the scaffold's relevance in neuropharmacology and cancer research. Quisqualic acid, another natural 1,2,4-oxadiazole from Quisqualis indica seeds, emerged as a potent agonist for metabotropic glutamate receptors (mGluR II/IV), highlighting potential applications in stroke, epilepsy, and neurodegenerative disorder therapeutics [1] [9].
Contemporary medicinal chemistry has witnessed exponential growth in 1,2,4-oxadiazole applications, with scientific attention doubling over fifteen years [1]. Recent developments include FDA-approved drugs like Ataluren for Duchenne muscular dystrophy and Pleconaril for viral infections, plus promising candidates in clinical trials for Alzheimer's disease featuring multitarget mechanisms [4] [7]. The scaffold's versatility is evidenced by its presence in drugs spanning antitussives (Prenoxdiazine), vasodilators (Butalamine), anxiolytics (Fasiplon), and gastrointestinal agents (Proxazole) [1].
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities due to its superior metabolic stability and conserved spatial geometry [1] [8]. This equivalence stems from the ring's electronic distribution and hydrogen-bond accepting capacity, which mimics carbonyl-containing groups while resisting enzymatic hydrolysis – a critical limitation of traditional esters and amides in physiological environments [1] [3]. The scaffold's nitrogen and oxygen atoms enable specific non-covalent interactions (hydrogen bonding, van der Waals forces) with biological targets, replicating the binding patterns of amide bonds but with enhanced durability [3] [8].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles Over Conventional Groups
Property | Esters/Amides | 1,2,4-Oxadiazoles | Therapeutic Impact |
---|---|---|---|
Metabolic stability | Low (prone to hydrolysis) | High (resistant to hydrolysis) | Improved pharmacokinetics |
Electronic profile | Variable | Consistent dipole (~3.5D) | Predictable binding interactions |
Hydrogen-bonding capacity | Donor/acceptor | Acceptor-only | Selective target engagement |
Spatial geometry | Planar | Near-planar | Maintenance of pharmacophore alignment |
Synthetic versatility | Moderate | High (multiple routes) | Facilitates lead optimization |
The thermodynamic stability of 1,2,4-oxadiazoles is remarkable, withstanding even concentrated sulfuric acid, making them invaluable for oral drug development where acidic gastric conditions would degrade conventional esters [1] [3]. This stability directly translates to enhanced pharmacokinetic profiles, as evidenced by 1,2,4-oxadiazole-containing drugs with improved oral bioavailability compared to their ester/amide counterparts [8]. The scaffold's consistent dipole moment (~3.5D) and near-planar configuration ensure minimal perturbation when replacing carbonyl groups in lead compounds, preserving binding affinity while optimizing metabolic pathways [1].
In the context of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate, the oxadiazole ring functions as a stabilized amide mimic, maintaining the spatial orientation required for target engagement while resisting hydrolytic cleavage. The hydrochloride hydrate salt further enhances solubility and bioavailability, addressing common formulation challenges with amine-containing pharmaceuticals [4] [7]. This molecular design exemplifies modern bioisosteric strategies where the oxadiazole core provides both structural mimicry and improved drug-like properties.
Functionalization at the 5-position of the 1,2,4-oxadiazole ring offers distinct advantages for molecular design, primarily due to the electronic asymmetry between positions 3 and 5. Unlike symmetric heterocycles, the 1,2,4-oxadiazole ring exhibits differential electron density distribution, with position 5 being more electron-deficient than position 3 [4] [9]. This polarization creates a dipole moment along the C5–N4 axis, enabling directional interactions with biological targets. The electronic environment at C5 is particularly receptive to electron-donating substituents, which can fine-tune the ring's electrophilicity without compromising stability [4] [7].
The spatial orientation of 5-position substituents provides optimal vectoring for pharmacophore development. In 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, the ethylamine side chain adopts a conformation that projects the terminal amine group away from the aromatic plane, facilitating interactions with complementary acidic residues in enzyme binding pockets [4]. This geometric arrangement is particularly advantageous for targeting neurotransmitter receptors and enzymes involved in neurodegenerative pathways, where extended linear substituents enhance binding to allosteric sites [7]. Computational analyses reveal that substitution at C5 minimally perturbs the oxadiazole ring's planarity (deviation < 5°), preserving π-stacking capabilities with aromatic amino acids like phenylalanine and tyrosine [4] [9].
Table 3: Electronic Parameters of 5-Position Substituents in 1,2,4-Oxadiazoles
Substituent | Hammett Constant (σ) | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Biological Relevance |
---|---|---|---|---|
-CH₂CH₂NH₂ | -0.15 | 4.8 | 3.7 | Enhanced solubility and target interactions |
-CH₃ | -0.17 | 5.1 | 3.4 | Increased lipophilicity |
-OCH₃ | 0.12 | 4.6 | 4.1 | Improved hydrogen bonding |
-CF₃ | 0.54 | 5.3 | 4.3 | Metabolic stability |
-NO₂ | 0.78 | 4.9 | 5.0 | Electron-withdrawing effects |
The ethylamine functionalization specifically enhances water solubility and provides a terminal amine for salt formation (e.g., hydrochloride hydrate), significantly improving bioavailability while maintaining favorable logP values (typically 1.5-2.5) [4] [7]. Molecular dynamics simulations demonstrate that protonated ethylamine chains form stable salt bridges with aspartate or glutamate residues in target proteins, contributing to binding free energy gains of 2-3 kcal/mol compared to non-amine analogs [4]. This effect is particularly valuable in central nervous system targets, where the hydrochloride salt facilitates blood-brain barrier penetration via active transport mechanisms [7].
The synthetic versatility of 5-position modification enables diverse pharmacophore development through established routes such as:
These methods allow precise tuning of electronic properties while maintaining the core scaffold's metabolic stability. In Alzheimer's therapeutics, 5-position modifications have yielded dual-acting inhibitors targeting acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), with IC₅₀ values surpassing reference drugs like donepezil (0.00098-0.07920 µM vs 0.12297 µM) [7]. The structural adaptability at this position thus enables rational design of multifunctional ligands with optimized target engagement profiles.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1